molecular formula C10H14N2S B13247006 Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine

Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine

Cat. No.: B13247006
M. Wt: 194.30 g/mol
InChI Key: CAZYEDAABRJNJZ-UHFFFAOYSA-N
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Description

Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine is a complex organic compound with the molecular formula C10H14N2S. This compound features a thiazole ring, which is known for its diverse biological activities, and an alkyne group, which is often involved in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine typically involves the reaction of 2-methylbut-3-yn-2-ol with thiazole derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alkanes .

Scientific Research Applications

Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The alkyne group may also play a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine is unique due to its combination of a thiazole ring and an alkyne group, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and reactivity that is not commonly found in other compounds .

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

N,2-dimethyl-N-(1,3-thiazol-4-ylmethyl)but-3-yn-2-amine

InChI

InChI=1S/C10H14N2S/c1-5-10(2,3)12(4)6-9-7-13-8-11-9/h1,7-8H,6H2,2-4H3

InChI Key

CAZYEDAABRJNJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N(C)CC1=CSC=N1

Origin of Product

United States

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